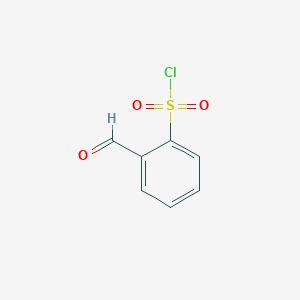

2-Formylbenzenesulfonyl chloride

Description

Historical Perspectives on the Discovery and Initial Investigations of 2-Formylbenzenesulfonyl Chloride

While a definitive seminal paper detailing the first synthesis of this compound remains elusive in historical chemical literature, its conceptualization and initial laboratory preparations can be contextualized within the broader development of synthetic methodologies for benzenesulfonyl chlorides. The late 19th and early 20th centuries saw significant advancements in the chemistry of aromatic sulfonation and subsequent conversion to sulfonyl chlorides. Foundational methods, such as the reaction of benzene (B151609) and its derivatives with chlorosulfonic acid or the treatment of benzenesulfonic acid salts with phosphorus pentachloride or phosphorus oxychloride, were well-established by the early 1900s. mdpi.comresearchgate.net

It is highly probable that the initial synthesis of this compound was achieved through the application of these classical methods to a suitable ortho-substituted benzene derivative. For instance, the chlorosulfonation of benzaldehyde (B42025) would have been a logical, albeit potentially challenging, route due to the presence of the electron-withdrawing and oxidation-sensitive aldehyde group. Alternatively, the oxidation of a precursor such as 2-methylbenzenesulfonyl chloride could have provided another synthetic avenue. The initial investigations into its reactivity would have likely focused on the independent reactions of its two functional groups: the nucleophilic substitution at the sulfonyl chloride and the myriad of reactions characteristic of aldehydes.

Contemporary Relevance of this compound in Advanced Organic Synthesis and Medicinal Chemistry Research

The contemporary significance of this compound lies in its potential as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and molecules of medicinal interest. The strategic placement of the formyl and sulfonyl chloride groups in an ortho relationship allows for intramolecular reactions, leading to the formation of fused ring systems, or for sequential and multicomponent reactions to build molecular complexity.

In Advanced Organic Synthesis:

The dual reactivity of this compound makes it a valuable precursor for constructing complex molecular scaffolds. The sulfonyl chloride group is a well-established electrophile for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. nih.govmdpi.com The aldehyde group, on the other hand, can participate in a vast range of transformations, including reductive amination, Wittig reactions, and various condensation reactions.

The true synthetic power of this molecule is realized when both functional groups participate in a concerted or sequential manner. For example, reaction with a bifunctional nucleophile containing an amine and another nucleophilic group can lead to the formation of fused heterocyclic systems, such as sultams (cyclic sulfonamides).

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Potential Product(s) |

| Sulfonamide Formation | Primary or Secondary Amine | N-Substituted 2-Formylbenzenesulfonamides |

| Sulfonate Ester Formation | Alcohol or Phenol | 2-Formylphenyl Sulfonate Esters |

| Reductive Amination | Amine, Reducing Agent | N-Substituted 2-(Aminomethyl)benzenesulfonyl chlorides |

| Wittig Reaction | Phosphonium Ylide | 2-(Vinyl)benzenesulfonyl chlorides |

| Intramolecular Cyclization | (with a suitable nucleophile) | Fused Sulfonamides (Sultams) |

| Multicomponent Reactions | Amine, Isocyanide, etc. | Complex Heterocyclic Scaffolds |

In Medicinal Chemistry Research:

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The ability of this compound to readily form sulfonamides makes it an attractive starting material for the synthesis of novel drug candidates.

A particularly interesting application lies in the synthesis of N-substituted saccharin (B28170) derivatives. Saccharin, a well-known artificial sweetener, and its derivatives have been investigated for a range of biological activities, including the inhibition of carbonic anhydrases, enzymes associated with various diseases such as glaucoma and cancer. mdpi.com By reacting this compound with an amine, followed by intramolecular cyclization or other transformations involving the aldehyde, novel saccharin analogues with diverse substitution patterns can be accessed. nih.govresearchgate.net These modifications can modulate the biological activity and pharmacokinetic properties of the resulting compounds.

The aldehyde functionality also provides a handle for introducing further diversity into the molecule, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the aldehyde can be converted into various heterocyclic rings, which are themselves important pharmacophores. nih.gov

Table 2: Potential Bioactive Scaffolds Derived from this compound

| Scaffold Class | Potential Biological Activity | Rationale |

| N-Substituted Saccharins | Carbonic Anhydrase Inhibition, Anticancer | Modification of the saccharin core can lead to enhanced potency and selectivity. mdpi.com |

| Fused Sulfonamides (Sultams) | Various, including CNS activity | The rigid, fused ring system can provide a unique conformational constraint for binding to biological targets. |

| Benzimidazole-Sulfonamides | Antibacterial, Antifungal, Anti-inflammatory | Combination of two known bioactive moieties. nih.gov |

| Pyrazole-containing Sulfonamides | Analgesic, Anti-inflammatory, Antitumor | Incorporation of the pyrazole (B372694) ring, a common pharmacophore. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-formylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUMVXPZWCITFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176030 | |

| Record name | o-Formylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-41-8 | |

| Record name | o-Formylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021639418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Formylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors for 2 Formylbenzenesulfonyl Chloride

Established Synthetic Pathways to 2-Formylbenzenesulfonyl Chloride

Several well-documented methods exist for the synthesis of this compound, each with its own advantages and specific applications.

Conversion from Sodium 2-Formylbenzenesulfonate

One of the most traditional and straightforward routes to this compound begins with its corresponding sodium salt, sodium 2-formylbenzenesulfonate. scbt.comthermofisher.comcymitquimica.com This commercially available starting material can be effectively converted to the desired sulfonyl chloride through treatment with a chlorinating agent.

The reaction is typically carried out using phosphorus pentachloride or phosphorus oxychloride. orgsyn.org The general procedure involves heating a mixture of the dried sodium 2-formylbenzenesulfonate with the chlorinating agent. orgsyn.org For instance, when using phosphorus pentachloride, the mixture is heated at elevated temperatures (170–180°C) for an extended period to ensure complete conversion. orgsyn.org Following the reaction, the mixture is cooled and carefully treated with ice water, which causes the product, this compound, to separate as an oil. orgsyn.org The crude product can then be purified by distillation under reduced pressure. orgsyn.org A similar procedure can be employed using phosphorus oxychloride. orgsyn.org

| Reagent | Conditions | Yield |

| Phosphorus Pentachloride | 170-180°C, 15 hours | 75-80% |

| Phosphorus Oxychloride | High Temperature | 74-87% |

This table summarizes the reaction conditions and yields for the conversion of sodium 2-formylbenzenesulfonate to this compound.

Sodium 2-formylbenzenesulfonate itself can be synthesized via the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite, a process catalyzed by a surfactant. google.com

Synthesis via Halogenation of Cyclic Sulfur-Nitrogen Heterocycles

The synthesis of sulfonyl chlorides can be achieved through the halogenation of various sulfur-containing heterocycles. While not a direct route to this compound itself, the principles are applicable to the synthesis of related sulfonyl chlorides. For example, the reaction of sulfur monochloride with tertiary amines can lead to the formation of 1,2-dithiolium salts, which are reactive intermediates. arkat-usa.org These salts can undergo further reactions, including chlorination, to yield various sulfur-containing heterocyclic compounds. arkat-usa.org The specific reaction pathways are highly dependent on the reaction conditions and the nature of the starting materials. arkat-usa.org This approach highlights the versatility of sulfur monochloride in the synthesis of complex sulfur-nitrogen heterocycles. arkat-usa.org

Derivation from Ortho-Toluenesulfonyl Chloride and Formylating Agents

Another established pathway involves the modification of a more readily available starting material, ortho-toluenesulfonyl chloride. This compound possesses the necessary sulfonyl chloride group at the ortho position, and the challenge lies in the selective formylation of the methyl group. This transformation can be achieved through various methods, often involving a multi-step sequence.

One common strategy is the free-radical halogenation of the methyl group, followed by hydrolysis to the corresponding alcohol, and subsequent oxidation to the aldehyde. A more direct approach could involve the use of specific formylating agents that can react with an activated methyl group. While direct formylation of o-toluenesulfonyl chloride is not a widely reported single-step process, the use of p-toluenesulfonyl chloride (p-TsCl) as a catalyst for the formylation of alcohols using formic acid has been demonstrated. semnan.ac.ir This suggests the potential for developing similar catalytic systems for the formylation of benzylic positions.

The synthesis of o-toluenesulfonyl chloride itself is typically achieved by the reaction of toluene (B28343) with chlorosulfonic acid under controlled temperature conditions. chemicalbook.comprepchem.com

Emerging Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry is continually exploring more efficient and selective methods for the preparation of complex molecules. The following sections describe some of the more recent and innovative approaches that could be applied to the synthesis of this compound and its analogues.

Directed Ortho-Lithiation Followed by Sulfonyl Chloride Formation

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a suitable electrophile.

In the context of this compound synthesis, a protected aldehyde group, such as a dimethyl acetal (B89532), could serve as the DMG. The aromatic ring would be subjected to lithiation using a strong base like n-butyllithium, followed by quenching with sulfur dioxide and then a chlorinating agent to form the sulfonyl chloride. Subsequent deprotection of the acetal would yield the desired this compound. The strength of the directing group and the reaction conditions are crucial for achieving high regioselectivity. baranlab.orgdiva-portal.org

| Step | Reagent | Purpose |

| 1 | Protection of aldehyde | To prevent reaction with the organolithium reagent. |

| 2 | n-Butyllithium | Deprotonation at the ortho position. |

| 3 | Sulfur dioxide | Introduction of the sulfonyl group. |

| 4 | Chlorinating agent | Formation of the sulfonyl chloride. |

| 5 | Acidic workup | Deprotection of the acetal. |

This table outlines the key steps in a hypothetical synthesis of this compound using directed ortho-lithiation.

Oxidative Chlorosulfonation Approaches for Related Sulfonyl Chlorides

Oxidative chlorosulfonation represents a direct method for the conversion of thiols and disulfides into sulfonyl chlorides. organic-chemistry.orgnih.gov This approach avoids the need for pre-functionalized starting materials and can be highly efficient. Various reagent systems have been developed for this transformation, including:

N-Chlorosuccinimide (NCS): A mixture of NCS and dilute hydrochloric acid can smoothly oxidize thiols to the corresponding sulfonyl chlorides. organic-chemistry.org In some cases, this can be performed as a one-pot reaction where the in-situ generated sulfonyl chloride is immediately reacted with an amine or sodium azide. organic-chemistry.orgchemicalbook.comorganic-chemistry.org

Hydrogen Peroxide and Thionyl Chloride: The combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org

Nitric Acid/Hydrochloric Acid/Oxygen: A continuous flow, metal-free protocol has been developed using a mixture of nitric acid, hydrochloric acid, and oxygen for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov

These methods provide a powerful alternative for the synthesis of sulfonyl chlorides, and their application to a substrate containing a protected aldehyde group could provide a novel and efficient route to this compound. acsgcipr.org

| Oxidizing System | Substrate | Key Advantages |

| N-Chlorosuccinimide/HCl | Thiols | Mild conditions, good yields. |

| H₂O₂/SOCl₂ | Thiols, Disulfides | High reactivity, short reaction times. |

| HNO₃/HCl/O₂ (Flow) | Thiols, Disulfides | Continuous process, metal-free. nih.gov |

This table compares different oxidative chlorosulfonation methods for the synthesis of sulfonyl chlorides.

Methodological Advancements and Yield Optimization in this compound Synthesis

Advancements in the synthesis of this compound have focused on improving the efficiency, safety, and yield of both the initial sulfonation and the final chlorination stages.

For the synthesis of the precursor, 2-formylbenzenesulfonic acid sodium salt, significant progress has been made by introducing catalysts to facilitate the reaction between o-chlorobenzaldehyde and sodium sulfite. A patented method highlights the use of surfactants or phase-transfer catalysts, which simplifies the production technique. google.com The use of iodide-containing inorganic salts, such as potassium iodide, has also been shown to effectively catalyze the sulfonation. chemicalbook.com These catalytic methods represent an improvement over non-catalytic, high-pressure processes by potentially lowering the required reaction temperature and time.

The table below summarizes findings from various synthetic methods for the precursor, sodium 2-formylbenzenesulfonate, based on the reaction of o-chlorobenzaldehyde and sodium sulfite.

| Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Reported Precursor | Source |

|---|---|---|---|---|

| Potassium Iodide | 170 | 10 | Sodium 2-formylbenzenesulfonate | google.com |

| PEG-1000 (Surfactant) | 170 | 10 | Sodium 2-formylbenzenesulfonate | google.com |

| PEG-600 (Surfactant) | 170 | 10 | Sodium 2-formylbenzenesulfonate | google.com |

In the critical chlorination step, research has moved towards the use of milder and more efficient reagents to replace harsh traditional chemicals like phosphorus pentachloride. lookchem.comorgsyn.org Modern reagents allow for higher yields, easier product isolation, and more environmentally benign conditions. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has been developed as an effective agent for converting sulfonic acids to sulfonyl chlorides under neutral conditions. lookchem.comresearchgate.net

Another significant advancement is the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). This reagent promotes the chlorination of sulfonic acids under mild, often solvent-free, conditions with remarkably short reaction times and high efficiency. lookchem.com The use of TAPC is particularly advantageous for its cost-effectiveness and the facile isolation of the final sulfonyl chloride product. lookchem.com

The following table compares various chlorinating agents used for the general synthesis of sulfonyl chlorides from sulfonic acids, highlighting the advancements in methodology.

| Chlorinating Agent | Typical Conditions | Key Advantages | Source |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Heating, often without solvent | Classical, well-established method | orgsyn.org |

| Thionyl Chloride (SOCl₂) / DMF | Heating in dimethylformamide (DMF) | Common laboratory reagent | lookchem.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Neutral conditions, room temperature | Milder conditions, avoids strong acids | lookchem.comresearchgate.net |

| TAPC | Solvent-free, room temperature, short reaction time (minutes) | High efficiency, mild conditions, easy workup | lookchem.com |

Yield optimization is intrinsically linked to these methodological advancements. For the sulfonation step, the choice of catalyst and control of reaction parameters like temperature and pressure are crucial for maximizing the output of the sulfonic acid precursor. google.com For the final chlorination step, optimizing the yield involves selecting the most appropriate chlorinating agent for the specific substrate. The move towards reagents like TAPC not only improves safety and reduces environmental impact but also consistently delivers higher yields compared to older methods that often suffer from side reactions and difficult purification. lookchem.com

Reactivity and Mechanistic Investigations of 2 Formylbenzenesulfonyl Chloride

Nucleophilic Reactivity at the Sulfonyl Chloride Center

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Aminolysis: Formation of Sulfonamides and Imines

The reaction of sulfonyl chlorides with primary or secondary amines, known as aminolysis, is a fundamental method for the synthesis of sulfonamides. researchgate.net In the case of 2-formylbenzenesulfonyl chloride, this reaction provides a direct route to N-substituted 2-formylbenzenesulfonamides. The general mechanism involves the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. researchgate.net Typically, a base is added to neutralize the HCl generated during the reaction. researchgate.net

The presence of the aldehyde group in the ortho position can influence the reaction outcome. Depending on the reaction conditions and the nature of the amine used, subsequent intramolecular condensation between the newly formed sulfonamide and the aldehyde can occur, leading to the formation of cyclic imines.

Table 1: Examples of Aminolysis Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product | Reference |

| Benzenesulfonyl chloride | 2-Phenylethylamine | N-(2-phenylethyl)benzenesulfonamide | researchgate.net |

| p-Toluenesulfonyl chloride | N-silylamines | Varied sulfonamides | nih.gov |

| Sulfonyl chlorides | Amines | Sulfonamides | princeton.edunih.gov |

This table is interactive. Click on the headers to sort.

Esterification: Synthesis of Aryl Sulfonates

This compound reacts with phenols to form the corresponding 2-formylbenzenesulfonate esters. rsc.orgrsc.org This reaction, a form of esterification, proceeds via nucleophilic attack of the phenoxide ion on the sulfonyl chloride. prutor.ai These resulting sulfonate esters have been investigated for their utility as protecting groups for phenols, as they can be cleaved under specific alkaline conditions. rsc.orgrsc.org The reaction is typically carried out in the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion.

Table 2: Esterification of this compound

| Reactant | Product | Key Feature | Reference |

| This compound and phenols | 2-Formylbenzenesulfonate esters | Esters are readily cleaved by alkali | rsc.orgrsc.org |

This table is interactive. Click on the headers to sort.

Cyclization Reactions with Hydrazine (B178648) Derivatives for Heterocycle Formation

The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds through cyclization reactions with hydrazine derivatives. The initial reaction occurs at the sulfonyl chloride center, where hydrazine acts as a nucleophile to form a sulfonyl hydrazide. researchgate.net Subsequent intramolecular condensation between the aldehyde group and the hydrazide moiety can lead to the formation of a six-membered heterocyclic ring. stackexchange.com This strategy provides a pathway to various substituted benzo-1,2,3,4-thiatriazine-1,1-dioxides and related structures. The specific outcome of the reaction can be influenced by the substitution pattern of the hydrazine derivative and the reaction conditions employed. nih.govsioc-journal.cn

Reactivity of the Aldehyde Moiety

The aldehyde group in this compound exhibits typical electrophilic reactivity, participating in a variety of condensation and olefination reactions.

Condensation Reactions and Schiff Base Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov The resulting imine can be a stable product or an intermediate for further transformations. The formation of Schiff bases from this compound introduces new structural diversity and provides a handle for further functionalization. mdpi.com

Table 3: Schiff Base Formation

| Carbonyl Compound | Amine | Product | Reference |

| Aldehyde/Ketone | Primary Amine | Schiff Base (Imine) | researchgate.netnih.gov |

| 2-Hydroxyacetophenone | Chiral Diamines | Optically Active Schiff-base Ligands | mdpi.com |

This table is interactive. Click on the headers to sort.

Olefination Reactions (e.g., Wittig)

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. wikipedia.orgudel.edu In the case of this compound, the aldehyde group can be converted into a carbon-carbon double bond. organic-chemistry.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com This reaction allows for the introduction of a wide variety of substituted vinyl groups at the ortho position of the benzenesulfonyl chloride ring, providing access to a range of functionalized styrenyl derivatives. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Intramolecular Interactions and Catalytic Phenomena

The unique juxtaposition of a reactive sulfonyl chloride and a formyl group on the same benzene (B151609) ring in this compound gives rise to intriguing intramolecular interactions that can significantly influence its reactivity and the properties of its derivatives. These interactions have been the subject of detailed mechanistic studies, revealing phenomena such as intramolecular catalysis and the impact of non-covalent forces on molecular conformation.

While specific studies detailing the intramolecular nucleophilic catalysis by the aldehyde carbonyl group in the hydrolysis or solvolysis of this compound itself are not extensively documented in the provided search results, the underlying principles of such a mechanism are well-established in organic chemistry. The proximity of the formyl group's carbonyl oxygen to the electrophilic sulfur atom of the sulfonyl chloride functionality allows for the possibility of an intramolecular attack.

This process would involve the carbonyl oxygen acting as an internal nucleophile, attacking the sulfur atom to form a transient, cyclic intermediate. This intermediate would be significantly more reactive towards hydrolysis or solvolysis than the parent sulfonyl chloride. The formation of this cyclic species would effectively lower the activation energy of the reaction, leading to an accelerated rate of hydrolysis or solvolysis compared to an analogous compound lacking the ortho-formyl group, such as benzenesulfonyl chloride. This rate enhancement is a hallmark of intramolecular catalysis. The subsequent reaction with a nucleophile (e.g., water in hydrolysis) would then lead to the final sulfonate product and regeneration of the formyl group.

The investigation of sulfonamides derived from this compound has provided significant insights into the role of non-covalent aromatic-carbonyl interactions. tmc.edu These interactions, occurring between the electron-rich aromatic ring and the partially positive carbon atom of the carbonyl group, play a crucial role in dictating the three-dimensional structure and reactivity of these molecules. tmc.edu

Studies on a series of 2-formylbenzenesulfonamide (B3164021) derivatives have demonstrated the presence of these attractive forces. tmc.edu X-ray crystallographic analysis of these compounds reveals that the formyl group is positioned over the plane of the sulfonamide's aromatic ring. tmc.edu The distances between the carbonyl carbon and the carbon atoms of the aromatic ring are observed to be within the sum of their van der Waals radii, providing clear evidence for an attractive interaction. tmc.edu For instance, in certain derivatives, these C···C distances have been measured to be as short as 3.34 Å and 3.35 Å. tmc.edu

Furthermore, the presence of a C-H···O hydrogen bond between the formyl hydrogen and a sulfonamide oxygen atom is a common feature in these structures, with a characteristic distance of approximately 2.21 Å. tmc.edu This additional interaction helps to maintain a conformation that facilitates the primary aromatic-carbonyl interaction. tmc.edu The strength of these aromatic-carbonyl interactions can be modulated by altering the electronic properties of the aromatic ring on the sulfonamide nitrogen through the introduction of different substituents. tmc.edu These findings highlight the importance of subtle, non-covalent forces in controlling molecular architecture and have been leveraged to influence the outcomes of dynamic covalent reactions involving imines derived from these sulfonamides. tmc.edu

Table 1: Key Interatomic Distances in 2-Formylbenzenesulfonamide Derivatives

| Interaction Type | Atom Pair | Measured Distance (Å) | Significance |

| Aromatic-Carbonyl | C···C | 3.34 - 3.35 | Indicative of attractive non-covalent interactions. tmc.edu |

| Hydrogen Bond | C-H···O | ~2.21 | Stabilizes the conformation for aromatic-carbonyl interaction. tmc.edu |

Isomeric Equilibria and Tautomerism in this compound Derivatives

Derivatives of this compound, particularly those where the formyl group is converted into an imine, can exhibit interesting isomeric equilibria. The interplay between different molecular conformations and the potential for tautomerism are key areas of investigation.

The study of imines derived from 2-formylbenzenesulfonamides has shown how the equilibrium of imine exchange reactions can be influenced by the aforementioned aromatic-carbonyl interactions. tmc.edu The stabilization afforded by these non-covalent forces can shift the position of the equilibrium, favoring the species that can adopt a conformation where this interaction is maximized. Solvent effects have also been shown to play a significant role in modulating these equilibria, consistent with the electrostatic nature of the interactions. tmc.edu

While not explicitly detailed for this compound itself, related ortho-formyl-substituted aromatic compounds are known to exist in equilibrium with their cyclic tautomers, often referred to as pseudo esters or lactols. In the case of this compound, this would involve the intramolecular reaction of the sulfonyl chloride with the formyl group to form a cyclic sulfonate ester. The position of this equilibrium between the open-chain aldehyde form and the closed-ring tautomer is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The investigation of such tautomeric equilibria is crucial for a complete understanding of the reactivity and spectroscopic properties of these bifunctional molecules.

Applications of 2 Formylbenzenesulfonyl Chloride in Advanced Chemical Synthesis

Role as a Key Building Block for Complex Organic Molecules

The dual reactivity of 2-formylbenzenesulfonyl chloride makes it an exceptional building block for creating complex organic molecules. The sulfonyl chloride and formyl groups possess distinct chemical reactivities, allowing for selective and stepwise reactions. The sulfonyl chloride is highly electrophilic and reacts readily with nucleophiles like amines and alcohols, while the formyl group can undergo reactions typical of aldehydes, such as condensation and reductive amination. utdallas.eduwikipedia.org

This orthogonality of its functional groups is leveraged in multi-step syntheses to introduce molecular complexity. For instance, the sulfonyl chloride can first react with a primary amine or hydrazine (B178648) to initiate the formation of a heterocyclic core. Subsequently, the aldehyde function is available for further elaboration, such as forming a new carbon-carbon or carbon-nitrogen bond, thereby adding substituents or extending the molecular framework. A key example is its use in synthesizing 4-aryl-substituted 1,2,3-benzothiadiazine 1,1-dioxides, where the core heterocycle is first formed via cyclization with hydrazine, followed by reactions involving the formyl precursor to introduce the aryl group. mdpi.comresearchgate.net This strategic, stepwise approach underscores its importance as a foundational component in constructing elaborate molecular structures.

Synthesis of Biologically Relevant Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry due to their prevalence in the structures of natural products and synthetic drugs. This compound serves as a key precursor for several classes of sulfur- and nitrogen-containing heterocycles with established biological relevance.

The 1,2,3-benzothiadiazine 1,1-dioxide scaffold is a structural motif found in compounds investigated for various therapeutic applications. researchgate.net A reliable synthetic route to the parent compound of this family, 2H-1,2,3-benzothiadiazine 1,1-dioxide, involves the direct use of this compound. mdpi.com

The synthesis is achieved through a cyclization reaction with hydrazine (NH₂NH₂). In this process, the highly reactive sulfonyl chloride group reacts with one nitrogen atom of the hydrazine, and the formyl group condenses with the other nitrogen atom to close the heterocyclic ring. This method has been shown to be more effective and reproducible than alternative pathways that start from sodium 2-formylbenzenesulfonate. mdpi.com

Table 1: Synthesis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide

| Starting Material | Reagent | Product | Reference |

|---|

This straightforward cyclization highlights the utility of this compound as a direct precursor to this important class of heterocycles.

The 1,2-benzisothiazole (B1215175) 1,1-dioxide ring system is the core structure of saccharin (B28170), a well-known artificial sweetener, and its derivatives are explored for various bioactivities. nih.govwalisongo.ac.id While direct synthesis from this compound is not the primary route, it serves as a precursor to compounds that can be transformed into this ring system.

Specifically, 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides, which are synthesized from this compound, can undergo a base-mediated ring contraction. mdpi.com Treatment of these compounds with sodium hydroxide (B78521) powder in THF initiates a deprotonation and subsequent ring-opening, followed by an intramolecular addition that results in the formation of 1,2-benzisothiazole 1,1-dioxides. mdpi.com This transformation provides an indirect but powerful synthetic link from this compound to the benzisothiazole dioxide scaffold.

Utilization in the Development of Dynamic Covalent Systems and Molecular Switches

Dynamic covalent chemistry (DCC) focuses on the formation of covalent bonds that are reversible under specific conditions, allowing chemical systems to adapt and change their constitution in response to external stimuli. nih.gov Molecular switches are molecules that can be reversibly shifted between two or more stable states. The unique bifunctionality of the 2-formylbenzenesulfonyl unit has been harnessed to create sophisticated dynamic systems and molecular switches. researchgate.net

In one notable application, the 2-formylbenzenesulfonyl moiety was incorporated into a system with a fluorophore. This setup allowed for the control of intermolecular dynamic covalent reactions with amines, which in turn could activate or deactivate the system's optical (luminescent) properties. researchgate.net The reversible reaction between the aldehyde group and an amine forms a dynamic imine bond, while the sulfonyl group modulates the electronic properties of the system.

This approach has enabled the creation of complex "communicating networks" capable of multistate color and fluorescence switching. By carefully controlling the dynamic covalent reactions in a mixture of components, researchers have achieved tunable and reversible luminescent materials, including systems that can produce white light emission. researchgate.net These materials have potential applications in sensing, where they can detect primary amine vapors with high sensitivity. researchgate.net

Table 2: Components of a Dynamic Molecular Switch System

| Component | Function | Mechanism | Reference |

|---|---|---|---|

| 2-Formylbenzenesulfonyl Unit | Switching & Modulating Unit | Participates in dynamic covalent reactions with amines; modulates electronic properties. | researchgate.net |

| Fluorophore | Signaling Unit | Provides a readable output (luminescence/color) that changes based on the switching state. | researchgate.net |

Application in Protection and Deprotection Strategies in Organic Synthesis

Protecting groups are essential tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a chemical transformation at another site in the molecule. numberanalytics.comjocpr.com this compound and the functional groups it introduces can play a role in such strategies.

The sulfonyl chloride moiety is a classic functional group used to protect amines. libretexts.org It reacts with primary and secondary amines to form highly stable sulfonamides. wikipedia.org This reaction can be used to protect an amine group while other chemical modifications are carried out on the molecule. The resulting sulfonamide is robust and resistant to many reaction conditions, and methods exist for its eventual cleavage to deprotect the amine.

Furthermore, the sulfonyl group itself can be employed as a "blocking" or "directing" group in aromatic chemistry. masterorganicchemistry.com A sulfonyl group can be introduced at a specific position on an aromatic ring (e.g., the para position) to block it from electrophilic substitution, thereby directing subsequent reactions to the ortho positions. After serving its directing purpose, the sulfonyl group can be removed under acidic conditions. masterorganicchemistry.com While this compound itself is already substituted, the principles of using the sulfonyl functionality as a stable, manipulable handle are central to advanced synthesis planning. The presence of both a formyl and a sulfonyl chloride group on the same molecule necessitates a careful strategic approach to protection and deprotection in any complex synthesis where one group must react while the other remains inert.

Design and Synthesis of 2 Formylbenzenesulfonyl Chloride Derivatives and Analogues

Synthesis of Substituted 2-Formylbenzenesulfonyl Chloride Analogues

The preparation of benzenesulfonyl chlorides with additional functional groups, such as halogens or cyano groups, is crucial for expanding the chemical space of the resulting sulfonamides. These polar groups can introduce specific binding interactions or modify the lipophilicity of potential drug candidates.

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with an amine under basic conditions. However, the availability of substituted sulfonyl chlorides that incorporate polar groups can be limited. A notable example of a relevant analogue is the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride, which provides a high-yielding and operationally simple route that avoids chromatography.

The synthesis begins with commercially available 3-methoxyaniline, which undergoes a Sandmeyer reaction. The aniline (B41778) is first diazotized and then reacted with cuprous cyanide to yield 3-methoxybenzonitrile. Subsequent chlorosulfonation with chlorosulfonic acid introduces the sulfonyl chloride group, yielding the final product.

Table 1: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride

| Step | Starting Material | Reagents | Product | Yield |

|---|

Another general method for preparing substituted benzenesulfonyl chlorides, including those with halogen or cyano groups, involves the diazotization of a substituted aniline compound. The resulting diazonium salt, often a diazonium fluoroborate, can then undergo a reaction with a source of sulfur dioxide and a copper catalyst in the presence of a chlorinating agent like thionyl chloride to generate the desired substituted benzenesulfonyl chloride. beilstein-journals.org

The synthesis of N-substituted benzenesulfonamides is a foundational reaction in medicinal chemistry. A common and effective method involves a two-step process, which can be applied to formyl-substituted analogues. nsf.govbohrium.com This process begins with the treatment of a benzenesulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, with a primary amine. nsf.gov This initial reaction forms the corresponding primary sulfonamide.

In the second step, this primary sulfonamide, which acts as a weak nucleophile, undergoes N-alkylation or N-arylation. nsf.govbohrium.com For example, benzylation of the sulfonamide can be achieved to afford the N-substituted product. nsf.gov This two-step sequence allows for the introduction of two different substituents on the nitrogen atom of the sulfonamide. Researchers have refined these methods to be more efficient and environmentally benign, moving away from carcinogenic solvents like dichloromethane. nsf.gov

Table 2: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

| Step | Description | Starting Materials | Product |

|---|---|---|---|

| 1 | Primary Sulfonamide Formation | 4-Methylbenzenesulfonyl chloride, Allylamine | N-Allyl-4-methylbenzenesulfonamide |

| 2 | N-Alkylation (Benzylation) | N-Allyl-4-methylbenzenesulfonamide, Benzyl bromide | N-Allyl-N-benzyl-4-methylbenzenesulfonamide |

Functionalization and Derivatization Strategies Post-Sulfonyl Chloride Reaction

Historically, the sulfonamide functional group was often considered a terminal, unreactive moiety in a synthetic sequence. nih.govacs.org However, recent advancements have reimagined the sulfonamide as a versatile functional handle for late-stage derivatization, allowing for the diversification of complex molecules. nih.govchemrxiv.orgnih.gov

One key strategy involves the subsequent alkylation of a primary sulfonamide, as detailed in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, where the nitrogen atom is further functionalized after the initial sulfonamide bond is formed. nsf.govbohrium.com

More advanced methods focus on the activation of the sulfonamide itself. One such approach uses mild, metal-free photocatalytic conditions to convert the sulfonamide into a pivotal sulfonyl radical intermediate. nih.govacs.org These versatile radicals can then participate in a variety of reactions, such as hydrosulfonylation of alkenes, to create complex sulfones. nih.govacs.org This strategy effectively diversifies the sulfonamide-containing molecule at a late stage of the synthesis. nih.gov

Another innovative platform for post-reaction functionalization involves the N-heterocyclic carbene (NHC)-catalyzed deamination of primary sulfonamides. nih.gov This reaction proceeds through the transient formation of an N-sulfonylimine, which is then reduced to a sulfinate intermediate. chemrxiv.orgnih.gov This sulfinate can be trapped with various electrophiles, allowing the primary sulfonamide group to be converted into a range of other functional groups. This method is noted for its mild conditions and tolerance of many common functional groups, making it highly suitable for the late-stage derivatization of complex molecules. chemrxiv.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Formylbenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

For a hypothetical N-substituted 2-formylbenzenesulfonamide (B3164021) derivative, the ¹H NMR spectrum would exhibit characteristic signals. The aldehydic proton of the formyl group would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons would present as a complex multiplet pattern in the aromatic region (7.0-8.5 ppm), with their specific shifts and coupling constants being influenced by the positions of the formyl and sulfonamide groups on the benzene (B151609) ring. Protons on the nitrogen substituent would have chemical shifts dependent on their specific chemical environment. For instance, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, the benzylic protons appear as a singlet at 4.28 ppm, while the allylic protons show characteristic multiplets. nsf.gov

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the formyl group would be readily identifiable by its resonance at a very downfield position, typically between 190 and 200 ppm. The aromatic carbons would appear in the 120-150 ppm region, with the carbon attached to the sulfonyl group and the formyl-substituted carbon showing distinct chemical shifts. The carbon atoms of the N-substituent would also have characteristic resonances.

The following table provides an example of ¹H and ¹³C NMR data for a related sulfonamide, N-allyl-N-benzyl-4-methylbenzenesulfonamide, which can be used to anticipate the types of signals expected for a derivative of 2-formylbenzenesulfonyl chloride.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Aromatic | 7.73 (d, 2H), 7.34 (d, 2H), 7.30-7.24 (m, 5H) | Aromatic | 143.9, 137.1, 135.2, 129.8, 128.6, 128.1, 127.3 |

| Allyl | 5.75-5.65 (m, 1H), 5.17 (d, 1H), 5.11 (d, 1H), 3.91 (d, 2H) | Allyl | 133.4, 118.9 |

| Benzyl | 4.28 (s, 2H) | Benzyl | 52.1 |

| Methyl | 2.44 (s, 3H) | Methyl | 21.5 |

Table 1: Illustrative ¹H and ¹³C NMR data for N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum would be dominated by characteristic absorption bands of the sulfonyl chloride and formyl groups.

The sulfonyl chloride group (–SO₂Cl) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1375-1400 cm⁻¹ region and a symmetric stretch in the 1180-1195 cm⁻¹ range. These bands are often sharp and intense.

The formyl group (–CHO) gives rise to a very characteristic C=O stretching absorption. In aromatic aldehydes, this band is typically observed in the region of 1690-1715 cm⁻¹. The presence of the electron-withdrawing sulfonyl chloride group at the ortho position would likely shift this absorption to a higher wavenumber. Additionally, the aldehydic C-H bond shows two weak but characteristic stretching absorptions around 2820 cm⁻¹ and 2720 cm⁻¹.

Upon derivatization, for instance, to form a sulfonamide (–SO₂NH–), the IR spectrum will change accordingly. The characteristic absorptions of the S-Cl bond will disappear and be replaced by N-H stretching vibrations for primary and secondary amides, typically in the 3200-3400 cm⁻¹ region.

The table below summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric Stretch | 1375-1400 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric Stretch | 1180-1195 |

| Formyl (CHO) | C=O Stretch | 1690-1715 |

| Formyl (CHO) | C-H Stretch | 2820 and 2720 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Bending (out-of-plane) | 690-900 |

Table 2: Expected characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₅ClO₃S), the molecular weight is 204.63 g/mol . aaqr.org In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 204, with an isotopic peak at m/z 206 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the ³⁵Cl peak).

The fragmentation of aromatic sulfonyl chlorides is well-documented. A common fragmentation pathway involves the loss of the chlorine radical to form the [M-Cl]⁺ ion. Another significant fragmentation is the loss of SO₂ (64 Da). For a related compound, 2-formyl benzene sulfonate, fragmentation involves the loss of SO₂ in conjunction with CO, replacing the formyl group with a proton. aaqr.org

In the case of derivatives, such as N-substituted 2-formylbenzenesulfonamides, the fragmentation patterns in electrospray ionization (ESI) mass spectrometry often show a characteristic loss of SO₂ via rearrangement. nih.govresearchgate.net The stability of the resulting fragment ions is influenced by the nature of the substituents on the aromatic ring and the nitrogen atom. nih.govresearchgate.net

The expected major fragmentation pathways for this compound are summarized in the table below.

| Ion | m/z | Description |

| [C₇H₅ClO₃S]⁺ | 204/206 | Molecular Ion |

| [C₇H₅O₃S]⁺ | 169 | Loss of Cl |

| [C₇H₅ClO]⁺ | 140/142 | Loss of SO₂ |

| [C₆H₅Cl]⁺ | 112/114 | Loss of SO₂ and CO |

| [C₆H₅]⁺ | 77 | Loss of SO₂Cl |

Table 3: Predicted major fragment ions for this compound in mass spectrometry.

X-ray Crystallography for Three-Dimensional Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, the technique is invaluable for elucidating the structures of its crystalline derivatives, such as sulfonamides.

For a derivative like N-benzyl-N-allyl-4-methylbenzenesulfonamide, single-crystal X-ray diffraction reveals detailed structural information, including bond lengths, bond angles, and torsion angles. nsf.gov For example, the sulfur atom in such sulfonamides typically exhibits a distorted tetrahedral geometry. nsf.gov The crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds. nsf.govnih.gov

The study of the crystal structure of N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide shows a dihedral angle of 48.93 (18)° between the two phenyl rings, and the crystal structure is stabilized by weak π–π stacking interactions. nih.gov These details are crucial for understanding the molecule's conformation and how it interacts with its environment in the solid state.

The following table presents selected crystallographic data for the related compound N-benzyl-N,4-dimethylbenzenesulfonamide. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0386 (16) |

| b (Å) | 8.2632 (7) |

| c (Å) | 12.0758 (12) |

| β (°) | 105.902 (4) |

| Volume (ų) | 1443.2 (2) |

| Z | 4 |

Table 4: Illustrative crystallographic data for N-benzyl-N,4-dimethylbenzenesulfonamide. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems.

The UV-Vis spectrum of a benzenesulfonamide (B165840) derivative is characterized by absorption bands arising from π → π* transitions within the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. For benzenesulfonamide itself, absorption maxima are observed around 218 nm and 264 nm. aaqr.org

The presence of a formyl group in the ortho position of a benzenesulfonamide derivative would be expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The electronic transitions in such a molecule would involve the π-orbitals of the benzene ring and the n and π-orbitals of the carbonyl group. A study on substituted benzenesulfonamides showed that the introduction of various groups significantly alters the UV absorption profile, which can be used to characterize the electronic structure of the molecule. nih.gov

UV-Vis spectroscopy can also be a valuable tool for monitoring reactions involving this compound, as the electronic structure, and thus the UV-Vis spectrum, of the molecule will change as the sulfonyl chloride and/or formyl group is modified. For example, the reaction of a Schiff base derivative of a benzenesulfonamide showed an absorption maximum at 340 nm. researchgate.net

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Benzenesulfonamide | 218, 264 | π → π |

| Aromatic Aldehyde | ~250, ~290, ~320 | π → π, n → π |

| Substituted Benzenesulfonamides | Varies with substitution | π → π |

Table 5: Typical UV-Vis absorption maxima for related compound types. aaqr.orgnih.gov

Computational and Theoretical Investigations of 2 Formylbenzenesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 2-formylbenzenesulfonyl chloride. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that dictate the compound's reactivity.

Detailed analyses of related ortho-substituted benzenesulfonyl chlorides serve as a valuable reference. For instance, studies on 2,4,6-trimethylbenzene sulphonyl chloride have visualized the molecular electrostatic potential (MEP) surface, identifying electronegative regions around the sulfonyl oxygen atoms and electropositive areas elsewhere. semanticscholar.org For this compound, the MEP would similarly show highly negative potentials on the sulfonyl and carbonyl oxygens, marking them as likely sites for electrophilic attack. The sulfur atom, bonded to three electronegative atoms (two oxygens and a chlorine), represents a significant electrophilic center, susceptible to nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org For this compound, the LUMO is expected to be localized primarily on the sulfonyl group and the aromatic ring, indicating their role as electron acceptors in chemical reactions.

Structural parameters obtained from DFT calculations, such as bond lengths and angles, provide a precise geometric description of the molecule. These calculated values typically show excellent agreement with experimental data where available. semanticscholar.orgmdpi.com A study on 2-nitrobenzenesulfonyl chloride, an analogue with an ortho-substituent, provides expected values for the core sulfonyl chloride group. pleiades.online

Table 1: Calculated Geometric Parameters for Ortho-Substituted Benzenesulfonyl Chlorides

| Parameter | 2-Nitrobenzenesulfonyl Chloride (Experimental, rh1) pleiades.online | 2-Chlorobenzenesulfonyl Chloride (Calculated) researchgate.net |

|---|---|---|

| C–S Bond Length (Å) | 1.761 | Not Specified |

| S=O Bond Length (Å, avg) | 1.426 | Not Specified |

| S–Cl Bond Length (Å) | 2.043 | Not Specified |

| O=S=O Bond Angle (°) | Not Specified | 122.3 |

Note: Data for this compound is not directly available in the provided results; values from close analogues are presented for comparison.

Conformational Analysis and Energy Minimization Studies of Derivatives

The presence of ortho-substituents on the benzene (B151609) ring introduces steric and electronic interactions that dictate the molecule's preferred three-dimensional arrangement, or conformation. Conformational analysis of this compound and its derivatives involves identifying stable conformers and the energy barriers for rotation around single bonds, primarily the C-S bond.

Computational studies on analogous compounds, such as 2-nitrobenzenesulfonyl chloride, have shown that the gas phase contains multiple stable conformers. pleiades.online A combined gas electron diffraction and quantum chemical study revealed the presence of two distinct conformers for this molecule at 345 K. pleiades.online

Conformer I (Major): The S–Cl bond is nearly perpendicular to the plane of the benzene ring, with a C(NO2)–C–S–Cl torsion angle of approximately 84°. This conformer was found to be the most abundant (69%). pleiades.online

Conformer II (Minor): The S–Cl bond is positioned closer to the plane of the benzene ring, with a corresponding torsion angle of about 172°. pleiades.online

Similarly, for 2-chlorobenzenesulfonyl chloride, the calculated C2-C1-S-Cl torsion angle that defines the position of the S-Cl bond relative to the ring was found to be 69.7°. researchgate.net These findings strongly suggest that this compound also exists as a mixture of conformers defined by the rotation of the sulfonyl chloride group. The relative stability of these conformers would be determined by a balance of steric hindrance between the formyl group and the sulfonyl group, as well as non-covalent interactions such as intramolecular hydrogen bonds. Energy minimization calculations are essential to determine the precise geometries and relative energies of these stable conformations. researchgate.net

Table 2: Torsional Angles in Ortho-Substituted Benzenesulfonyl Chlorides

| Compound | Key Torsion Angle | Angle Value (°) | Method |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl Chloride (Conformer I) | C(NO2)–C–S–Cl | 84 | Experimental pleiades.online |

| 2-Nitrobenzenesulfonyl Chloride (Conformer II) | C(NO2)–C–S–Cl | 172 | Experimental pleiades.online |

Mechanistic Pathways Elucidation Through Theoretical Modeling

Theoretical modeling is a cornerstone for elucidating the detailed mechanisms of chemical reactions involving sulfonyl chlorides. These studies map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable pathway.

For arenesulfonyl chlorides, a key reaction is nucleophilic substitution at the sulfur atom. Theoretical and experimental studies on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides have provided significant mechanistic insight. semanticscholar.org DFT calculations revealed that this identity reaction proceeds via a single transition state, consistent with a synchronous SN2-type mechanism. semanticscholar.org This is in contrast to the analogous fluoride exchange reaction, which is believed to occur through an addition–elimination mechanism involving a hypervalent sulfur intermediate. semanticscholar.org

The reactivity of this compound in such reactions is influenced by the electronic and steric effects of the ortho-formyl group. Electron-withdrawing substituents on the aromatic ring generally accelerate the rate of nucleophilic substitution, as shown by a positive Hammett ρ-value of +2.02 for the chloride exchange in para- and meta-substituted analogues. semanticscholar.org While the formyl group is electron-withdrawing, its ortho position also introduces significant steric hindrance. Interestingly, studies on other ortho-alkyl substituted sulfonyl chlorides have shown an enhanced reactivity, which DFT calculations attribute to a sterically congested ground state structure that is already closer to the transition state geometry. semanticscholar.org A similar effect could be at play for this compound, where ground-state destabilization could lower the activation energy for nucleophilic attack.

Table 3: Activation Parameters for Chloride Exchange in Benzenesulfonyl Chloride Analogues

| Compound | 10⁵ × k (s⁻¹) at 25°C | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Benzenesulfonyl chloride | 1.33 | 77.3 | -90.7 |

| 4-Methylbenzenesulfonyl chloride | 0.67 | 82.8 | -79.0 |

Source: Adapted from experimental data on isotopic chloride exchange reactions. semanticscholar.org

Analysis of Non-Covalent Interactions and Their Impact on Conformation

Non-covalent interactions (NCIs) are weak forces, such as hydrogen bonds and van der Waals interactions, that play a critical role in determining molecular conformation and stability. rsc.orgmhmedical.com In this compound and its derivatives, intramolecular NCIs are particularly important due to the proximity of the ortho-substituents.

A key interaction in derivatives of this compound is the aromatic-carbonyl (Ar···C═O) interaction, where the electron-rich arene ring interacts with the electrophilic carbon of the carbonyl group. nih.gov A combined experimental and computational study on a series of 2-formylbenzenesulfonamide (B3164021) derivatives demonstrated that this arene-aldehyde interaction has a stabilizing effect on the molecular conformation. nih.gov The attractive forces were found to be primarily composed of electrostatic and dispersion components. nih.gov

Other potential intramolecular NCIs that could influence the conformation of this compound include:

C–H···O Hydrogen Bonds: An interaction between the aldehyde C-H bond and one of the sulfonyl oxygen atoms could stabilize a more planar conformation.

Cl···O Interactions: A weak interaction between the chlorine atom and the carbonyl oxygen.

π-Stacking: In the solid state or in solution, intermolecular π-stacking between the benzene rings of two molecules can occur. mdpi.com

Computational tools like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak intramolecular interactions. researchgate.net The specific balance of these attractive and repulsive forces ultimately determines the lowest energy conformation of the molecule. nih.gov

Table 4: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Impact |

|---|---|---|---|

| Aromatic-Carbonyl | Benzene Ring (π-system) | Formyl Carbon (C=O) | Stabilizes specific conformers nih.gov |

| Hydrogen Bond | Aldehyde C-H | Sulfonyl Oxygen (S=O) | Influences rotational barrier of the formyl group |

| Halogen Interaction | Chlorine Atom (Cl) | Formyl Oxygen (C=O) | Minor conformational influence |

Medicinal Chemistry and Broader Chemical Applications of 2 Formylbenzenesulfonyl Chloride Derived Compounds

Role as a Crucial Intermediate in Pharmaceutical Research and Drug Discovery

The dual functionality of 2-formylbenzenesulfonyl chloride makes it a powerful building block in the design and synthesis of novel pharmaceutical agents. The sulfonyl chloride group readily reacts with amines to form stable sulfonamide linkages, a common motif in many clinically approved drugs. Simultaneously, the aldehyde group can participate in a variety of cyclization and condensation reactions, providing a pathway to diverse heterocyclic scaffolds, which are ubiquitous in medicinal chemistry.

Synthesis of Sulfonamide-Based Drug Candidates

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents with activities including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com this compound can be utilized in a similar fashion, reacting with various amines to produce 2-formylbenzenesulfonamide (B3164021) derivatives. These derivatives can then be further modified at the formyl position to generate a library of potential drug candidates.

For instance, the reaction of benzenesulfonyl chloride with amines is a well-established method for creating sulfonamide bonds. echemcom.com This fundamental reaction can be applied to this compound to introduce the sulfonamide moiety while retaining the aldehyde for subsequent chemical transformations. The resulting 2-formylbenzenesulfonamides are key intermediates for creating more complex molecular architectures.

While direct examples of specific drug candidates synthesized from this compound are not extensively detailed in publicly available literature, the general strategy is well-supported. For example, the synthesis of various quinazoline (B50416) sulfonamides, which are potent histamine (B1213489) H4 receptor inverse agonists, starts from precursors that could conceptually be derived from this compound. acs.org The synthesis of novel sulfonamide-bearing quinazolinone derivatives with anticancer properties also highlights the potential of combining these two pharmacophoric moieties. nih.gov

Exploration in the Development of Bioactive Heterocyclic Systems

Heterocyclic compounds are of paramount importance in drug discovery, with a significant majority of new chemical entities containing at least one heterocyclic ring. The formyl group of this compound and its sulfonamide derivatives is a versatile handle for the construction of various heterocyclic systems.

One of the most promising applications is in the synthesis of quinazolinones and related fused heterocyclic systems. The condensation of an ortho-amino-substituted benzaldehyde (B42025) with an appropriate reagent is a common strategy for constructing the quinazoline core. nih.gov A derivative of this compound, such as 2-aminobenzaldehyde, can be a key starting material for such syntheses. For example, the synthesis of quinazolinone-benzenesulfonamide hybrids has been explored for their anticancer activities. researchgate.net

Furthermore, the formyl group can be used to synthesize other important heterocyclic rings like benzodiazepines and benzothiazines. The synthesis of 1,2-benzothiazine derivatives, for instance, can be achieved from chalcone (B49325) sulfonyl chlorides, which bear a structural resemblance to this compound derivatives. nih.govresearchgate.net Similarly, the synthesis of benzodiazepines often involves the cyclization of precursors containing an ortho-amino ketone or aldehyde functionality. ub.eduresearchgate.net

The table below summarizes various bioactive heterocyclic systems that could potentially be synthesized from this compound derivatives, based on established synthetic methodologies for these scaffolds.

| Heterocyclic System | Potential Synthetic Precursor from this compound | Relevant Biological Activities |

| Quinazolinones | 2-Aminobenzaldehyde-sulfonamide | Anticancer, Histamine H4 receptor antagonism acs.orgnih.govresearchgate.net |

| Benzodiazepines | 2-Aminobenzaldehyde-sulfonamide | Anxiolytic, Anticonvulsant ub.edunih.gov |

| Benzothiazines | 2-Formylbenzenesulfonamide | Antimicrobial nih.govnih.gov |

Applications in Agrochemical and Materials Science Research

The utility of this compound and its derivatives extends beyond medicinal chemistry into the realms of agrochemicals and materials science.

In the field of agrochemicals, substituted benzenesulfonyl chlorides are important intermediates in the synthesis of herbicides and fungicides. google.com The sulfonamide linkage is a key feature in many commercial pesticides. While specific examples detailing the use of this compound in agrochemical synthesis are not widespread in the literature, the general applicability of this class of compounds is recognized. Patents have been filed for the preparation of substituted benzene (B151609) sulfonyl chlorides as pesticide intermediates, highlighting the industrial relevance of this chemistry. google.com

In materials science, sulfonyl chlorides are used as monomers or functionalizing agents in the development of new polymers and materials. For example, sulfonyl chlorides can be incorporated into polymer backbones to create sulfonated polymers, which are used in applications such as ion exchange membranes. researchgate.net The formyl group of this compound offers an additional site for cross-linking or post-polymerization modification, allowing for the creation of functional materials with tailored properties. While specific polymers derived from this compound are not extensively reported, the potential for its use in creating functional polymers is clear from the established chemistry of both sulfonyl chlorides and aldehydes in polymer science. rsc.org

The table below outlines potential applications of this compound derivatives in these fields.

| Field of Research | Potential Application of Derivatives | Key Features |

| Agrochemicals | Synthesis of herbicidal and fungicidal sulfonamides | The sulfonamide moiety is a known pharmacophore in pesticides. google.com |

| Materials Science | Monomer for functional polymers, cross-linking agent | The sulfonyl chloride group allows for polymerization, while the formyl group enables further functionalization. researchgate.netrsc.org |

Q & A

Q. What computational models predict the reactivity of this compound in novel reactions?

- Methodology : Density functional theory (DFT) calculates activation energies for sulfonamide formation or hydrolysis. Molecular dynamics simulations model solvent effects. Compare predicted vs. experimental yields to refine reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.